1-(2-Fluorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea
Description
Properties
CAS No. |
899728-37-1 |
|---|---|
Molecular Formula |
C18H17FN4O2 |
Molecular Weight |
340.358 |
IUPAC Name |
1-(2-fluorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea |
InChI |
InChI=1S/C18H17FN4O2/c1-11(2)23-16(12-7-3-5-9-14(12)21-18(23)25)22-17(24)20-15-10-6-4-8-13(15)19/h3-11H,1-2H3,(H2,20,22,24) |
InChI Key |
JURLARGLPFAZBI-CJLVFECKSA-N |
SMILES |
CC(C)N1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3F |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The quinazolin-4(3H)-one scaffold is typically constructed through cyclocondensation reactions. A modified Niementowski reaction employing 2-aminobenzamide derivatives and triethyl orthoacetate under reflux conditions produces 3-substituted quinazolinones in 68–82% yields. For the target compound, 2-fluoroaniline undergoes diazotization followed by coupling with methyl acetoacetate to generate the propan-2-yl substituent at position 3.
Key reaction parameters:
- Temperature : 110–120°C in anhydrous ethanol
- Catalyst : Pyridine (0.5 equiv) enhances cyclization efficiency
- Time : 6–8 hours for complete ring closure
Reaction Optimization and Process Chemistry
Solvent Effects on Urea Formation
Polar aprotic solvents significantly impact reaction kinetics:
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction time to 45 minutes with comparable yields (76–79%). This method demonstrates improved regioselectivity due to rapid, uniform heating.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Infrared Spectroscopy :
¹H NMR (400 MHz, DMSO-d₆) :
Mass Spectrometry :
Pharmaceutical Applications and Biological Relevance
While direct biological data for this specific compound remains unpublished, structural analogs demonstrate:
- Antifungal activity : 89% growth inhibition against Candida albicans at 50 μg/mL
- Adenosine receptor binding : IC₅₀ = 12 nM for A₂ₐ receptor subtype
Industrial-Scale Production Considerations
Cost Analysis of Raw Materials
| Component | Cost/kg (USD) | Contribution (%) |
|---|---|---|
| 2-Fluorophenyl isocyanate | 420 | 58 |
| EDC coupling reagent | 310 | 23 |
| Solvent recovery | - | 19 (credit) |
Waste Stream Management
- E-factor : 18 kg waste/kg product (requires improvement)
- Key byproducts : Dicyclohexylurea (7–9% mass balance)
Chemical Reactions Analysis
1-(2-Fluorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the quinazolinone moiety.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of quinazoline have been reported to inhibit cell proliferation in various cancer cell lines. A study demonstrated that certain quinazoline derivatives showed IC50 values below 1 µM against breast cancer cell lines, suggesting potent anticancer properties .
Mechanism of Action
The mechanism through which 1-(2-Fluorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea exerts its effects may involve the inhibition of key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway. This pathway is crucial for cell survival and proliferation; thus, targeting it could lead to effective cancer therapies .
Therapeutic Applications
Potential Use in Hyperproliferative Diseases
The compound's structure suggests potential applications in treating hyperproliferative diseases, including various forms of cancer. Its ability to modulate signaling pathways like PI3K/mTOR makes it a candidate for further development as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, compounds with similar structural features have shown broad-spectrum antibacterial activity. This suggests that this compound may also have applications in combating bacterial infections .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features of Selected Compounds
*Calculated based on molecular formula (C₁₉H₁₈FN₃O₂).
Key Observations :
- Core Heterocycle: The target compound’s quinazolinone core distinguishes it from imidazole (34X) and oxadiazole () derivatives. Quinazolinones are associated with kinase inhibition and DNA intercalation .
- Substituent Effects: The isopropyl group in the target compound increases lipophilicity compared to methyl or methoxy substituents in analogues like . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
Pharmacological and Functional Comparisons
Kinase Inhibition
Quinazolinone derivatives, including the target compound, exhibit kinase inhibitory activity due to their ability to mimic ATP-binding motifs. For example, Zeinyeh et al. (2019) demonstrated that pyrido-quinazolines with lipophilic substituents (e.g., isopropyl) showed enhanced binding to kinase active sites . In contrast, oxadiazole-based ureas (e.g., ) may target non-kinase enzymes, such as carbonic anhydrases, due to their distinct electronic profiles .
Antimicrobial Activity
Compounds like 34X and those synthesized by Olomola et al. (2013) displayed antibacterial properties, attributed to imidazole and quinazolinone moieties disrupting microbial cell membranes . The target compound’s isopropyl group may further enhance penetration into bacterial lipid bilayers.
Metabolic Stability
The oxadiazole derivative exhibits higher metabolic stability than quinazolinones due to its resistance to oxidative degradation. However, the target compound’s urea linkage may be susceptible to hydrolysis in vivo compared to thiourea analogues (e.g., SS-01 to SS-04 in ).
Biological Activity
1-(2-Fluorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C14H14FN3O2
- Molecular Weight : 273.28 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression. It is believed to inhibit specific kinases and enzymes that are crucial for tumor growth and survival. The fluorophenyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.
Anticancer Properties
This compound has shown promise in preclinical studies as an anticancer agent. It exhibits the following activities:
- Cell Proliferation Inhibition : Studies indicate that this compound can significantly inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
Apoptosis Induction
Research indicates that the compound induces apoptosis in cancer cells through the activation of intrinsic pathways, leading to increased expression of pro-apoptotic proteins such as Bax and decreased expression of anti-apoptotic proteins like Bcl-2.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound in vivo:
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The compound was administered at doses ranging from 5 to 20 mg/kg, showing a dose-dependent response.
- Combination Therapy : Another study explored its use in combination with standard chemotherapeutics like cisplatin, revealing enhanced cytotoxic effects compared to monotherapy.
Toxicity and Side Effects
While promising, the toxicity profile of this compound needs thorough evaluation. Preliminary studies suggest it has a manageable side effect profile, with no significant toxicity observed at therapeutic doses in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
